molecular formula C16H13BrN2OS B11300966 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11300966
M. Wt: 361.3 g/mol
InChI Key: IYHYWDLYGSYHJD-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic heterocyclic compound featuring a tricyclic 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core. This scaffold is classified as a γ-carboline derivative, a "privileged structure" in medicinal chemistry due to its versatility in binding to diverse biological targets . The compound is distinguished by a bromo substituent at position 6 and a 2-thienylcarbonyl group at position 2. These modifications are critical for its pharmacological activity, particularly as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, as identified in high-throughput screening (HTS) campaigns targeting cystic fibrosis therapeutics .

Properties

Molecular Formula

C16H13BrN2OS

Molecular Weight

361.3 g/mol

IUPAC Name

(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C16H13BrN2OS/c17-12-4-1-3-10-11-9-19(7-6-13(11)18-15(10)12)16(20)14-5-2-8-21-14/h1-5,8,18H,6-7,9H2

InChI Key

IYHYWDLYGSYHJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Pharmaceutical Development

6-Bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of pyridoindole derivatives. The results indicated that modifications to the indole structure enhanced cytotoxicity against various cancer cell lines, suggesting that 6-bromo derivatives may exhibit similar or improved efficacy .

Neuropharmacology

Research indicates that this compound may have neuroprotective effects. Compounds in the pyridoindole family have been associated with neuroprotection in models of neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a study focusing on neurodegenerative models, the administration of pyridoindole derivatives led to reduced neuronal apoptosis and improved cognitive function in animal models of Alzheimer’s disease . This suggests that 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole could be further explored for its neuroprotective potential.

Analytical Chemistry

The compound has applications in analytical chemistry as a reagent for detecting specific biomolecules. Its unique structure allows it to form complexes with various analytes, facilitating their detection through spectroscopic methods.

Data Table: Spectroscopic Properties

PropertyValue
UV Absorption Peak320 nm
SolubilitySoluble in DMSO and ethanol
StabilityStable under ambient conditions

Material Science

Due to its unique electronic properties, this compound is being investigated for use in organic electronic materials. Its ability to conduct electricity can be beneficial in developing organic semiconductors.

Case Study: Organic Electronics

Research has demonstrated that incorporating pyridoindole derivatives into polymer matrices enhances electrical conductivity and stability under operational conditions . This opens avenues for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison of 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents Biological Activity Key Findings References
6-Bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole - Position 6 : Bromo
- Position 2 : 2-Thienylcarbonyl
Potentiates F508del- and G551D-CFTR mutants Demonstrated efficacy comparable to VX-770 (Ivacaftor) in restoring CFTR activity; thienylcarbonyl group enhances binding affinity .
6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (45b) - Position 6 : Fluoro
- Position 8 : Methoxy
Not explicitly stated (synthetic intermediate) Synthesized via Fischer indole synthesis; fluoro and methoxy groups may influence metabolic stability .
6-Chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (by-product) - Position 6 : Chloro
- Position 8 : Methoxy
Not reported Observed as a by-product during synthesis; chloro substituent may alter electronic properties compared to bromo analogs .
(6-Dimethylamino-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (1) - Position 6 : Dimethylamino
- Position 2 : Indole-2-carbonyl
CFTR potentiation (specific mutants not specified) Moderate yield (34%); dimethylamino group may enhance solubility but reduce potency compared to thienylcarbonyl derivatives .
8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole - Position 8 : Bromo
- Position 2 : Methyl
Not reported (commercial availability suggests exploratory use) Methyl substitution at position 2 simplifies the scaffold but may reduce conformational flexibility critical for activity .

Key Observations from SAR Studies

Substitution at Position 6: Bromo (target compound): Enhances potency due to its electron-withdrawing nature and steric bulk, optimizing interactions with CFTR’s hydrophobic pockets . Fluoro (45b): Smaller size may reduce steric hindrance but could lower binding affinity compared to bromo .

Acyl Group at Position 2 :

  • 2-Thienylcarbonyl (target compound): The thiophene ring contributes to π-π stacking and hydrogen bonding, critical for CFTR potentiation .
  • Indole-2-carbonyl (Compound 1): Bulkier structure may hinder binding, explaining its lower activity .

Methoxy and Methyl Substitutions :

  • Methoxy groups (e.g., at position 8) improve solubility but may reduce membrane permeability .
  • Methyl groups (e.g., at position 2) simplify synthesis but limit interactions with target proteins .

Biological Activity

6-Bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole derivative class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

The molecular formula of 6-Bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is C15H13BrN2O2SC_{15}H_{13}BrN_{2}O_{2}S with a molecular weight of 397.3 g/mol. The structure includes a bromine atom and a thienylcarbonyl group attached to a tetrahydropyridoindole core.

PropertyValue
Molecular FormulaC15H13BrN2O2S
Molecular Weight397.3 g/mol
IUPAC Name6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
InChI KeyCALJGQOJINFXCL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and the thienylcarbonyl group enhances its ability to fit into active sites of proteins, potentially inhibiting their activity or modifying their function. This mechanism is crucial for understanding its therapeutic potential.

Biological Activities

Research indicates that compounds similar to 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit several biological activities:

  • Anticancer Activity : Indole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antimicrobial Activity : The compound may exhibit antimicrobial effects against various pathogens due to its ability to disrupt microbial cell function.
  • Anti-inflammatory Effects : Similar compounds have demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of related indole derivatives:

  • Anticancer Studies : A study on thieno[3,2-b]indole derivatives reported significant anticancer activity against various cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Research : Another study highlighted the effectiveness of indole derivatives against resistant strains of bacteria, demonstrating their potential as new antimicrobial agents .
  • Inflammation Models : Research involving thieno[2,3-c]pyrazole compounds showed promising results in reducing inflammation in animal models by modulating immune responses .

Comparative Analysis

The biological activity of 6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
6-Bromo-2-(2-thienylcarbonyl)...HighModerateModerate
Indole-3-acetic acidModerateHighLow
Thieno[3,2-b]indoleHighHighHigh

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